1,2,3,4,5-Pentafluoro-6-{[(2-methylphenyl)methyl]sulfanyl}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,5-Pentafluoro-6-{[(2-methylphenyl)methyl]sulfanyl}benzene is a fluorinated aromatic compound It is characterized by the presence of five fluorine atoms attached to the benzene ring and a sulfanyl group linked to a 2-methylphenylmethyl moiety
Preparation Methods
The synthesis of 1,2,3,4,5-Pentafluoro-6-{[(2-methylphenyl)methyl]sulfanyl}benzene typically involves the following steps:
Starting Materials: The synthesis begins with pentafluorobenzene and 2-methylbenzyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane or toluene.
Catalysts: A base such as potassium carbonate or sodium hydride is used to facilitate the nucleophilic substitution reaction.
Procedure: The pentafluorobenzene is reacted with 2-methylbenzyl chloride in the presence of the base and solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
1,2,3,4,5-Pentafluoro-6-{[(2-methylphenyl)methyl]sulfanyl}benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding thiol derivative.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex aromatic systems.
Scientific Research Applications
1,2,3,4,5-Pentafluoro-6-{[(2-methylphenyl)methyl]sulfanyl}benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated aromatic compounds. Its unique electronic properties make it valuable in the study of aromatic substitution reactions.
Biology: The compound can be used as a probe in biological studies to investigate the interactions of fluorinated aromatic compounds with biological macromolecules.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1,2,3,4,5-Pentafluoro-6-{[(2-methylphenyl)methyl]sulfanyl}benzene involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The fluorine atoms on the benzene ring make it an electron-deficient system, facilitating electrophilic aromatic substitution reactions.
Nucleophilic Attack: The sulfanyl group can act as a nucleophile, participating in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and reactivity.
Comparison with Similar Compounds
1,2,3,4,5-Pentafluoro-6-{[(2-methylphenyl)methyl]sulfanyl}benzene can be compared with other similar compounds such as:
Pentafluorobenzene: Lacks the sulfanyl group and 2-methylphenylmethyl moiety, making it less versatile in chemical reactions.
2,3,4,5,6-Pentafluorotoluene: Contains a methyl group instead of the sulfanyl group, resulting in different reactivity and applications.
1,2,3,4,5-Pentafluoro-6-(trifluoromethyl)benzene: Has a trifluoromethyl group instead of the sulfanyl group, leading to different electronic properties and reactivity.
The uniqueness of this compound lies in its combination of fluorine atoms and the sulfanyl group, which imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
65015-48-7 |
---|---|
Molecular Formula |
C14H9F5S |
Molecular Weight |
304.28 g/mol |
IUPAC Name |
1,2,3,4,5-pentafluoro-6-[(2-methylphenyl)methylsulfanyl]benzene |
InChI |
InChI=1S/C14H9F5S/c1-7-4-2-3-5-8(7)6-20-14-12(18)10(16)9(15)11(17)13(14)19/h2-5H,6H2,1H3 |
InChI Key |
PAXGVYVKWAMASA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CSC2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.